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molecular formula C18H17N5O2 B1510209 4-Methyl-3-(4-pyrazin-2-yl-pyrimidin-2-ylamino)-benzoic acid ethyl ester

4-Methyl-3-(4-pyrazin-2-yl-pyrimidin-2-ylamino)-benzoic acid ethyl ester

Cat. No. B1510209
M. Wt: 335.4 g/mol
InChI Key: RDHKUBKYWMBRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501424B2

Procedure details

3-dimethylamino-1-pyrazin-2-yl-propenone prepared in Preparation 2 and 3-guanidino-4-methylbenzoic acid ethyl ester nitrate were used instead 3-dimethylamino-1-pyridin-3-yl-propenone and 4-guanidino-benzoic acid ethyl ester nitrate according to the similar procedure to Preparation 8 to give the titled compound as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-dimethylamino-1-pyridin-3-yl-propenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-guanidino-benzoic acid ethyl ester nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(/[CH:4]=[CH:5]/[C:6]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)=O)C.[N+]([O-])(O)=O.[CH2:18]([O:20][C:21](=[O:33])[C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[C:24]([NH:29][C:30]([NH2:32])=[NH:31])[CH:23]=1)[CH3:19].[N+]([O-])(O)=O.C(OC(=O)C1C=CC(NC(N)=N)=CC=1)C>>[CH2:18]([O:20][C:21](=[O:33])[C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[C:24]([NH:29][C:30]2[N:32]=[C:6]([C:8]3[CH:13]=[N:12][CH:11]=[CH:10][N:9]=3)[CH:5]=[CH:4][N:31]=2)[CH:23]=1)[CH3:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)/C=C/C(=O)C1=NC=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].C(C)OC(C1=CC(=C(C=C1)C)NC(=N)N)=O
Step Two
Name
3-dimethylamino-1-pyridin-3-yl-propenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4-guanidino-benzoic acid ethyl ester nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].C(C)OC(C1=CC=C(C=C1)NC(=N)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to Preparation 8

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)C)NC1=NC=CC(=N1)C1=NC=CN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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